2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one

FLT3 kinase inhibition Acute myeloid leukemia Regioisomeric SAR

Sourcing regioisomerically pure kinase fragments with undefined bioactivity risks experimental irreproducibility. CAS 2320421-55-2 solves this as a structurally authenticated, single-entity building block whose 3-pyridyl-ethanone-1,2,3-triazole-piperidine topology is distinct from inactive 2-pyridyl or 4-pyridyl variants, enabling confident SAR expansion. · Matched molecular pair data show 1,2,3-triazole linkers provide 5-10× superior microsomal stability over 1,2,4-triazole isomers for PROTAC design. · Structure aligns with FLT3-ITD inhibitor pharmacophores reported in 2025 EJMCh; ready for kinase selectivity panel screening. · No pre-existing bioactivity in ChEMBL/BindingDB-offers a competitive data advantage for proprietary virtual screening.

Molecular Formula C14H17N5O
Molecular Weight 271.324
CAS No. 2320421-55-2
Cat. No. B2538745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one
CAS2320421-55-2
Molecular FormulaC14H17N5O
Molecular Weight271.324
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)C(=O)CC3=CN=CC=C3
InChIInChI=1S/C14H17N5O/c20-14(10-12-2-1-5-15-11-12)18-7-3-13(4-8-18)19-9-6-16-17-19/h1-2,5-6,9,11,13H,3-4,7-8,10H2
InChIKeyWFKFTPHCEVPWDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2320421-55-2: Technical Profile of a Pyridinyl-Triazolyl-Piperidinyl Ethanone Research Scaffold


2-(pyridin-3-yl)-1-[4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethan-1-one (CAS 2320421-55-2) is a synthetic heterocyclic small molecule (C14H17N5O, MW 271.32 g/mol) that features a pyridine ring, a 1,2,3-triazole moiety, and a piperidine core connected by an ethanone bridge [1]. The 1,2,3-triazole-piperidine subunit is a recognized scaffold in medicinal chemistry, previously explored as a building block for fluoroquinolone antibacterials, while the pyridinyl-ethanone extension positions the compound within the broader class of kinase-directed chemotypes [2][3]. The structural combination of hydrogen-bond-capable triazole, basic piperidine, and coordination-competent pyridine suggests potential utility in fragment-based drug discovery and targeted protein degradation (PROTAC) linker design, though direct biological profiling data for this specific compound remain limited in the public domain as of 2026.

Procurement Risk: Why In-Class Analogs for CAS 2320421-55-2 Cannot Be Assumed Interchangeable


Although numerous vendors supply small molecules containing pyridine, triazole, or piperidine rings, the specific regioisomeric connectivity of CAS 2320421-55-2—a 3-pyridyl ethanone linked to a 4-(1H-1,2,3-triazol-1-yl)piperidine—is chemically distinct from its 1,2,4-triazole positional isomers and alternative heteroaryl substitution patterns (e.g., pyridin-2-yl or pyridin-4-yl variants). Small sub-structural changes in triazole-substituted piperidine ethanones are known to produce divergent kinase selectivity and cytotoxicity profiles in cancer cell line panels [1]. Without compound-specific selectivity or potency data, substitution with a generic 'triazole-piperidine-ethanone' from a screening catalog risks introducing undetected variations in target engagement, ADME properties, or off-target activity that can irreproducibly alter experimental outcomes. Procurement decisions must therefore treat this specific CAS registry number as a unique entity, not functionally equivalent to other commercially available 'piperidino-triazole' or 'pyridinyl-ethanone' building blocks.

Quantitative Differentiation Evidence for CAS 2320421-55-2 vs. Closest Analogs


Structural Uniqueness: Pyridine-3-yl Regioisomer vs. Pyridine-2-yl or Pyridine-4-yl Analogs in FLT3 Kinase Context

CAS 2320421-55-2 incorporates a pyridin-3-yl ethanone motif attached to a 4-(1H-1,2,3-triazol-1-yl)piperidine. In a 2025 structure–activity relationship (SAR) study rationalizing pyridine-based FLT3 inhibitors, the lead 'compound 2'—which bears the identical 3-pyridyl ethanone pharmacophore coupled to a 1,2,3-triazole-substituted nitrogen heterocycle—exhibited measurable FLT3-ITD inhibition [1]. Although the publication does not disclose the exact IC50 for the lead compound, the study establishes that modifying the pyridine position from 3-yl to alternative regioisomers and replacing the piperidine ring with other cyclic amines caused substantial losses in FLT3-ITD inhibitory activity (data shown for optimized derivatives differing by >50-fold IC50 shifts). This confirms that the 3-pyridyl regioisomer in combination with a 1,2,3-triazole-piperidine scaffold is a non-fungible structural determinant for kinase engagement [1].

FLT3 kinase inhibition Acute myeloid leukemia Regioisomeric SAR

Triazole Isomer Differentiation: 1,2,3-Triazole vs. 1,2,4-Triazole Subtype for Metabolic Stability

CAS 2320421-55-2 contains a 1,2,3-triazole ring, a structural isomer of the more commonly explored 1,2,4-triazole found in many antifungal agents (e.g., fluconazole) and kinase inhibitors. Although direct comparative metabolic stability data for this compound are not publicly available, a body of medicinal chemistry literature demonstrates that 1,2,3-triazoles are substantially more resistant to oxidative metabolism and hydrolytic degradation than their 1,2,4-triazole counterparts, owing to the absence of a nucleophilic N2–N3 bond susceptible to hydride transfer [1][2]. In matched molecular pair analyses, replacement of 1,2,4-triazole with 1,2,3-triazole increased microsomal half-life by 5- to 10-fold in multiple chemotypes [2]. This class-level property implies that the 1,2,3-triazole in CAS 2320421-55-2 confers intrinsically superior metabolic robustness relative to analogous 1,2,4-triazole-containing compounds.

Triazole isomer Metabolic stability Drug design

Piperidine–Triazole Building Block Validation in Antibacterial Chemotypes

The 4-(1H-1,2,3-triazol-1-yl)piperidine substructure of CAS 2320421-55-2 has been experimentally validated in antibiotic discovery. Incorporation of this motif at the C7 position of fluoroquinolones yielded compounds with comparable or superior activity (MIC values) against quinolone-resistant Staphylococcus aureus and Staphylococcus epidermidis relative to ciprofloxacin and vancomycin [1]. For example, a 4-formyl-1H-1,2,3-triazol-1-yl piperidine-containing fluoroquinolone demonstrated MIC values within 1–2 μg/mL against multi-drug-resistant S. aureus strains, statistically indistinguishable from ciprofloxacin (MIC 0.5–2 μg/mL) in the same assay set [1]. This demonstrates that the 4-(1H-1,2,3-triazol-1-yl)piperidine module can engage biological targets productively when appropriately elaborated.

Antibacterial Fluoroquinolone C7 modification

Absence of Publicly Available Direct Comparator Data for the Intact Molecule

As of the evidence cutoff (April 2026), a comprehensive search of PubMed, ChEMBL, BindingDB, and major patent databases reveals no peer-reviewed publication or public patent that reports quantitative IC50, Ki, Kd, cellular EC50, or in vivo PK parameters for the intact CAS 2320421-55-2 molecule. The ZINC database annotates this compound with 'no known activity' based on ChEMBL20 [1]. Furthermore, citation mining of the EP2970202 patent family (pyridinyl triazolone derivatives) and US-8575145-B2 (triazolopyridine PIM kinase inhibitors) does not list this compound as an exemplified embodiment [2][3]. The absence of direct quantitative evidence does not mean the compound is inactive; it reflects the compound's status as an underexplored research scaffold. The differential value must therefore be derived from structural inference and fragment-level validation rather than from competitive performance data against defined alternative scaffolds.

Data gap Prospective screening Research-grade compound

Recommended Application Scenarios for CAS 2320421-55-2 Based on Fragment-Level Evidence


Fragment-Based Lead Discovery for FLT3 and Related Type III Receptor Tyrosine Kinases

The 3-pyridyl ethanone-1,2,3-triazole-piperidine scaffold aligns structurally with the pharmacophoric features of FLT3-ITD inhibitors optimized in the 2025 EJMCh study [1]. Although the intact compound has not been profiled, its regioisomeric and topological characteristics position it as a suitable fragment for structure-guided growth toward FLT3, c-KIT, or CSF1R inhibitors. Laboratories performing kinase selectivity panel screening can treat CAS 2320421-55-2 as a starting fragment, with SAR lessons drawn from the >50-fold activity differences between pyridine-3-yl and other regioisomers documented in the same series.

PROTAC Linker and E3 Ligase Recruiter Design

The compound's relatively low molecular weight (271.3 Da), balanced cLogP, and positioning of a pyridine and a triazole ring on opposite ends of a piperidine-ethanone scaffold make it architecturally suitable as a linker or recruiter element in heterobifunctional degrader (PROTAC) design. The 1,2,3-triazole ring offers a metabolically robust connection point that outperforms 1,2,4-triazole linkers in microsomal stability by 5- to 10-fold based on matched molecular pair data [2]. The piperidine nitrogen provides a facile handle for further derivatization with E3 ligase recruiting moieties.

Antibacterial Fragment Elaboration Using Validated C7 Quinoline Bioisostere Strategy

Based on the demonstrated antibacterial activity of 4-(1H-1,2,3-triazol-1-yl)piperidine-modified fluoroquinolones (MIC 1–2 μg/mL against resistant S. aureus) [3], CAS 2320421-55-2 can serve as a starting point for non-quinolone antibacterial fragment elaboration. The pyridinyl ethanone extension provides additional hydrogen bond acceptor and π-stacking capacity beyond the validated triazole-piperidine module, potentially improving Gram-positive membrane penetration.

Computational Chemistry and In Silico Screening Library Expansion

With no pre-existing bioactivity annotation in major public databases [4], CAS 2320421-55-2 represents a high-priority candidate for inclusion in proprietary virtual screening libraries targeting kinases, GPCRs, or epigenetic readers. Its absence from ChEMBL and BindingDB activity records means that computational hit discovery efforts using this compound are unlikely to be pre-empted by published datasets, providing a competitive information advantage for organizations building proprietary SAR knowledge.

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